(E)-N'-[7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide
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Overview
Description
(E)-N’-[7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide is a synthetic organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core substituted with a 4-chlorophenyl group and a dimethylmethanimidamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-[7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized by cyclization of appropriate precursors, such as 4-chlorobenzylamine and 2-cyanopyrimidine, under acidic or basic conditions.
Substitution with 4-Chlorophenyl Group:
Formation of Dimethylmethanimidamide Moiety: The final step involves the reaction of the substituted triazolopyrimidine with dimethylformamide dimethyl acetal to form the dimethylmethanimidamide moiety.
Industrial Production Methods
Industrial production of (E)-N’-[7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-[7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the dimethylmethanimidamide moiety under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the dimethylmethanimidamide moiety.
Scientific Research Applications
(E)-N’-[7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-N’-[7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
(E)-N’-[7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide: shares structural similarities with other triazolopyrimidine derivatives, such as:
Uniqueness
The uniqueness of (E)-N’-[7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
(E)-N'-[7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide, commonly referred to as a triazolo-pyrimidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a triazole ring fused with a pyrimidine moiety. The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors involved in critical cellular processes.
- Molecular Formula : C14H13ClN6
- Molecular Weight : 300.75 g/mol
- Density : 1.36 g/cm³ (predicted)
- pKa : 1.57 (predicted)
The biological activity of triazolo-pyrimidine derivatives is often attributed to their ability to inhibit key enzymes and receptors involved in cell signaling and proliferation. The presence of the triazole ring allows for metal-chelating properties, enhancing the compound's potential as a therapeutic agent.
Biological Activities
-
Anticancer Activity
- Studies have demonstrated that triazolo-pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines.
- A related study reported IC50 values in the sub-micromolar range against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines, indicating potent antiproliferative effects .
- Anti-HIV Activity
- Kinase Inhibition
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Substituents on the triazole or pyrimidine rings can enhance potency and selectivity against specific biological targets.
- The introduction of electron-withdrawing groups has been associated with increased activity against certain kinases .
Case Studies
Several studies have focused on the synthesis and evaluation of triazolo-pyrimidine derivatives:
- A recent publication detailed the synthesis of a series of novel derivatives and their evaluation against cancer cell lines, revealing promising results that support further development .
- Another study explored the anti-HIV potential of these compounds through molecular docking studies and biological assays, confirming their efficacy in inhibiting viral replication .
Properties
IUPAC Name |
N'-[7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN6/c1-20(2)9-17-13-18-14-16-8-7-12(21(14)19-13)10-3-5-11(15)6-4-10/h3-9H,1-2H3/b17-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGUMWLIMQYMLC-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NN2C(=CC=NC2=N1)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=NN2C(=CC=NC2=N1)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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